2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide
Description
2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide is a secondary acetamide derivative characterized by a pyrrolidine ring substituted with a benzyl group at the N1 position and an acetamide side chain at the C3-methyl position. This compound has been historically cataloged in chemical databases but is currently listed as discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-8-14(18)16-9-13-6-7-17(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQTIVNLONIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Benzylation of Pyrrolidine Derivatives
The initial step employs N-benzyl-2-pyrrolidone as a precursor, reacting with dimethyl sulfate under controlled heating (65°C for 1.5 hours) to form a quaternary ammonium intermediate. Subsequent treatment with sodium methoxide and nitromethane yields N-benzyl-2-nitromethylene-pyrrolidine, a key intermediate, with a reported yield of 71%. This stage requires precise stoichiometric ratios to minimize byproducts such as unreacted pyrrolidone or over-alkylated species.
Catalytic Hydrogenation of Nitromethylene Intermediates
The reduction of N-benzyl-2-nitromethylene-pyrrolidine to the corresponding amine is achieved via hydrogenation using Raney nickel as a catalyst. Reaction conditions include:
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Solvent : Ethanol or methanol
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Pressure : 40–145 kg/cm² hydrogen
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Temperature : 100°C for 5 hours
This step produces N-benzyl-2-aminomethyl-pyrrolidine with a yield of 94% after distillation. The choice of solvent critically influences reaction kinetics; ethanol favors faster hydrogen uptake compared to methanol, albeit with minor trade-offs in purity.
Acetamide Functionalization
The final step involves coupling N-benzyl-2-aminomethyl-pyrrolidine with a protected aminoacetamide group. This is typically accomplished through reductive amination or carbodiimide-mediated coupling. For instance, reacting the amine with chloroacetyl chloride in dichloromethane, followed by deprotection, yields the target compound. Careful pH control (maintained at 8–9 using sodium bicarbonate) prevents undesired hydrolysis of the acetamide moiety.
Reaction Optimization and Parameter Analysis
Optimizing reaction parameters is essential for enhancing yield and reproducibility. The table below summarizes critical variables and their impacts:
Notably, substituting Raney nickel with palladium-on-carbon (Pd/C) in the hydrogenation step reduces reaction time by 30% but increases costs due to catalyst recovery challenges.
Purification and Characterization
Post-synthesis purification involves a sequence of solvent extraction, distillation, and crystallization. For example, after hydrogenation, the crude product is dissolved in methylene chloride and washed with 40% sodium hydroxide to remove residual nickel salts. Subsequent vacuum distillation at 32 mm Hg yields 2-aminomethyl-pyrrolidine with a boiling point of 86–89°C and 97.6% purity by gas chromatography.
Characterization Techniques :
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Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals distinct peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm) and the acetamide methyl group (δ 2.1 ppm).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 261.36 [M+H]⁺, consistent with the theoretical molecular weight.
Industrial Scaling Challenges
Scaling laboratory synthesis to industrial production introduces challenges in heat management, catalyst recycling, and waste disposal. Continuous flow reactors address exothermicity concerns during hydrogenation, while immobilized nickel catalysts reduce metal leaching into waste streams. Environmental regulations necessitate closed-loop solvent recovery systems, particularly for methanol and methylene chloride .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or benzyl derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide in combating parasitic diseases, particularly those caused by Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).
Case Study: Antiparasitic Screening
In a phenotypic screening of compound libraries, analogues of N-(2-aminoethyl)-N-phenyl benzamides were identified as potent inhibitors against Trypanosoma brucei. One compound exhibited an in vitro EC50 of 0.001 μM and was orally bioavailable, demonstrating significant efficacy in murine models . The structure-activity relationship (SAR) analysis indicated that modifications on the benzamide scaffold could enhance selectivity and potency against the parasite while maintaining low toxicity to mammalian cells.
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy, particularly targeting specific proteins involved in cell division.
Case Study: Polo-like Kinase 1 Inhibition
Polo-like kinase 1 (Plk1) is a critical regulator of mitosis and has been extensively studied for its role in cancer. Compounds targeting the polo-box domain (PBD) of Plk1 have shown promise as selective inhibitors. In a study screening small molecules for PBD inhibition, several compounds demonstrated significant binding affinity and inhibition of Plk1 activity . Although 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide has not been directly tested in this context, its structural analogues could be explored for similar inhibitory effects.
Future Research Directions
To fully realize the potential of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide, future research should focus on:
- In vitro and In vivo Studies : Comprehensive testing against various cancer cell lines and Trypanosoma brucei models to evaluate efficacy and toxicity.
- SAR Analysis : Systematic exploration of structural modifications to improve selectivity and potency.
- Mechanism of Action : Investigating the biochemical pathways affected by this compound to better understand its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogs with Modified Pyrrolidine Substituents
Fluorochem lists several structurally related compounds with variations in substituents on the pyrrolidine ring and acetamide side chain (Table 1) . These modifications influence physicochemical properties such as solubility, steric hindrance, and binding affinity.
Table 1: Key Structural Analogs
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide | Benzyl group at N1; acetamide at C3-methyl | Reference compound |
| 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide | Ethyl group on acetamide N; methyl at pyrrolidine N1 | Enhanced lipophilicity |
| 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide | Isopropyl group on acetamide N; methyl at pyrrolidine N1 | Increased steric bulk |
Key Observations :
- Pyrrolidine Substitution : Methyl or benzyl groups at the pyrrolidine N1 position modulate steric and electronic properties, affecting receptor binding.
Functional Group Comparisons
2-Amino-N-(arylsulfinyl)-acetamide Derivatives
Patent WO 2012/047543 describes 2-amino-N-(arylsulfinyl)-acetamide compounds as bacterial aminoacyl-tRNA synthetase (aaRS) inhibitors . Unlike the benzyl-pyrrolidine derivative, these compounds feature an arylsulfinyl group, which confers selectivity for bacterial LeuRS over human isoforms. This highlights the critical role of the N-substituent in determining target specificity.
Cyano-Acetamide Derivatives
Synthetic routes for cyano-acetamides, such as N-benzyl-2-cyano-acetamide (), involve condensation reactions in ethanol with piperidine catalysis . While the target compound lacks a cyano group, shared benzyl motifs suggest overlapping synthetic strategies.
Research and Development Trends
Current patents and publications emphasize:
- Antimicrobial Applications : Arylsulfinyl-acetamides targeting bacterial aaRS .
- Neurological Targets: Pyrrolidine-based acetamides with N-alkyl modifications for CNS penetration . The discontinuation of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide may reflect a prioritization of analogs with optimized pharmacokinetic or safety profiles.
Biological Activity
2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide (CAS: 1353971-61-5) is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H21N3O
- Molar Mass : 247.34 g/mol
- Density : Approximately 1.13 g/cm³
- pKa : About 8.58
The presence of chiral centers in its structure allows for diverse interactions within biological systems, influencing its reactivity and biological activity.
The biological activity of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, particularly in neuropharmacology and antimicrobial applications. The compound's mechanism may involve:
- Receptor Binding : Interacting with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : Modulating the activity of enzymes involved in various metabolic processes.
Neuropharmacological Effects
Preliminary studies suggest that 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide may exhibit significant neuropharmacological effects. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in the treatment of neurological disorders.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In vitro studies have indicated that derivatives of similar structures exhibit antibacterial activity against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide | Staphylococcus aureus | 12.5 |
| 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide | Escherichia coli | >125 |
| Isoniazid | Mycobacterium tuberculosis | 0.25 |
| Ciprofloxacin | Various Gram-negative bacteria | 2 |
These results indicate that while the compound shows promise against certain Gram-positive bacteria, it requires further optimization for efficacy against Gram-negative strains .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-acetamide:
- Neuropharmacological Studies : Research has indicated that similar compounds may modulate neurotransmitter release and receptor sensitivity, suggesting potential applications in treating anxiety and depression.
- Antibacterial Studies : A study evaluated the antibacterial potential of pyrrolidine derivatives, including those structurally similar to our compound. The findings showed varied effectiveness against different bacterial strains, emphasizing the need for structural modifications to enhance activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted how modifications in the benzyl and pyrrolidine moieties can significantly impact biological activity, guiding future synthesis efforts aimed at optimizing therapeutic effects.
Q & A
Q. What statistical approaches resolve variability in bioactivity assays?
- Methodological Answer : Use Bayesian hierarchical models to account for batch effects. For IC50 determinations, nonlinear regression (e.g., four-parameter logistic model) with bootstrapping improves confidence intervals. Replicate experiments across independent labs to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
